molecular formula C26H23FN6 B11232331 N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232331
M. Wt: 438.5 g/mol
InChI Key: IIRHSCMZBJBCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper complexes to facilitate the formation of the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N4-(3,5-Dimethylphenyl)-N6-[(4-chlorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(3,5-Dimethylphenyl)-N6-[(4-bromophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C26H23FN6

Molecular Weight

438.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H23FN6/c1-17-12-18(2)14-21(13-17)30-24-23-16-29-33(22-6-4-3-5-7-22)25(23)32-26(31-24)28-15-19-8-10-20(27)11-9-19/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32)

InChI Key

IIRHSCMZBJBCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=C(C=C4)F)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.